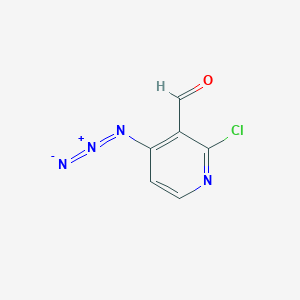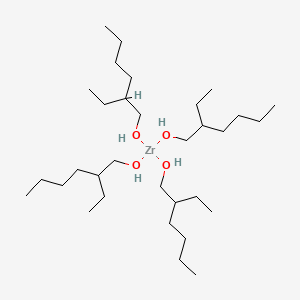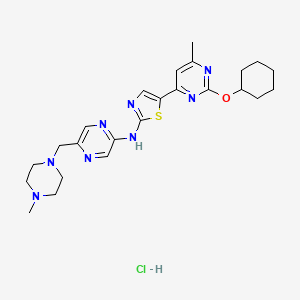
rac-Monepantel Sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Monepantel Sulfone is a novel compound belonging to the class of macrocyclic lactones. It is a metabolite of Monepantel, an anthelmintic drug primarily used in veterinary medicine. This compound has shown promising results in various scientific experiments, particularly in the field of cancer research due to its potential anticancer activity .
Métodos De Preparación
The synthesis of rac-Monepantel Sulfone involves several steps, starting from the parent compound Monepantel. The synthetic route typically includes oxidation reactions to convert Monepantel to its sulfone derivative. Industrial production methods may involve large-scale oxidation processes using specific reagents and conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
rac-Monepantel Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of Monepantel to this compound.
Reduction: Potential reduction reactions to revert the sulfone to its parent compound.
Substitution: Possible substitution reactions involving the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
rac-Monepantel Sulfone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in various analytical methods.
Biology: Studied for its effects on cellular pathways and mechanisms.
Medicine: Investigated for its potential anticancer activity, particularly in reducing human cancer cell growth and phosphorylation levels of key proteins involved in cancer progression.
Industry: Utilized in the development of new anthelmintic drugs and other pharmaceutical applications
Mecanismo De Acción
The mechanism of action of rac-Monepantel Sulfone involves its interaction with specific molecular targets and pathways. It is known to reduce human cancer cell line growth and phosphorylation levels of proteins such as mTOR, RPS6KB1, and EIF4EBP1. These effects are similar to those observed with the parent compound Monepantel, indicating that this compound exerts its effects through similar pathways .
Comparación Con Compuestos Similares
rac-Monepantel Sulfone is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Monepantel: The parent compound, primarily used as an anthelmintic drug.
Benzimidazoles: Another class of anthelmintic drugs with different molecular targets.
Levamisole: An anthelmintic drug with a different mechanism of action.
Macrocyclic Lactones: A broader class of compounds with similar structural features but different biological activities.
This compound stands out due to its potential anticancer activity and its ability to target specific molecular pathways involved in cancer progression .
Propiedades
Número CAS |
851976-52-8 |
|---|---|
Fórmula molecular |
C20H13F6N3O4S |
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30) |
Clave InChI |
JTMLMJOBCBXFES-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Sinónimos |
N-(2-Cyano-1-(5-cyano-2-(trifluoromethyl)phenoxy)propan-2-yl)-4-((trifluoromethyl)sulfonyl)benzamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzonitrile](/img/structure/B1142661.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)



